molecular formula C20H23N B13411562 (2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine

(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine

Cat. No.: B13411562
M. Wt: 280.4 g/mol
InChI Key: AJRJPORIQGYFMT-HJQIHABXSA-N
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Description

(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring substituted with dimethyl, diphenyl, and trideuterioethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Dimethyl and Diphenyl Groups: These groups can be introduced via alkylation and arylation reactions.

    Incorporation of the Trideuterioethylidene Group: This step may involve the use of deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions could lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine can be used as a model compound to study reaction mechanisms and kinetics.

Biology

The compound may be utilized in biological studies to investigate its interactions with biomolecules and potential biological activity.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, including its effects on specific molecular targets.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which (2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine exerts its effects would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1,5-dimethyl-3,3-diphenyl-2-ethylidene pyrrolidine: Similar structure but without deuterium atoms.

    1,5-dimethyl-3,3-diphenylpyrrolidine: Lacks the ethylidene group.

    1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trifluoroethylidene)pyrrolidine: Contains fluorine atoms instead of deuterium.

Uniqueness

The presence of the trideuterioethylidene group in (2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine makes it unique, as deuterium atoms can influence the compound’s chemical and physical properties, such as reaction rates and stability.

Properties

Molecular Formula

C20H23N

Molecular Weight

280.4 g/mol

IUPAC Name

(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine

InChI

InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/i1D3

InChI Key

AJRJPORIQGYFMT-HJQIHABXSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C=C/1\C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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